N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
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Description
N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, organoboron compounds, which share some structural similarities, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Based on its structural similarity to organoboron compounds, it might participate in suzuki–miyaura (sm) cross-coupling reactions . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds, which share some structural similarities, are known to participate in various biochemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Organoboron compounds, which share some structural similarities, are known for their stability, ease of preparation, and environmental benignity, which could potentially influence the adme properties of this compound .
Result of Action
Organoboron compounds, which share some structural similarities, are known to facilitate the formation of carbon–carbon bonds, which could potentially lead to the synthesis of various bioactive compounds .
Action Environment
Organoboron compounds, which share some structural similarities, are known for their stability under a variety of environmental conditions, suggesting that this compound might also exhibit similar stability .
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-27-16-10-8-15(9-11-16)21(12-4-5-13-21)14-23-19(25)20(26)24-18-7-3-2-6-17(18)22/h2-3,6-11H,4-5,12-14H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZHOOULIDOCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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